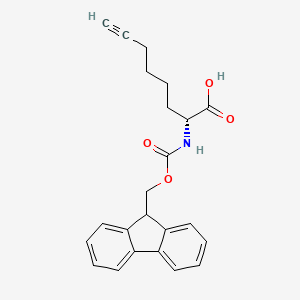

(R)-Fmoc-2-Aminooct-7-ynoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H23NO4 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid |

InChI |

InChI=1S/C23H23NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h1,6-13,20-21H,3-5,14-15H2,(H,24,27)(H,25,26)/t21-/m1/s1 |

InChI Key |

JGAAQTGBSLHOGR-OAQYLSRUSA-N |

Isomeric SMILES |

C#CCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

C#CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Incorporation Strategies into Peptides and Proteins for Research Applications

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc Chemistry

Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the most common method for the chemical synthesis of peptides incorporating (R)-Fmoc-2-Aminooct-7-ynoic acid. chempep.comsigmaaldrich.com This step-wise assembly on a solid support allows for the precise placement of the alkyne-bearing residue within a peptide sequence. uci.edu

The incorporation of this compound into a growing peptide chain follows the standard iterative cycle of Fmoc-SPPS. uci.eduembrapa.br The process begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide, typically using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.eduembrapa.br This exposes a free amine on the peptide chain.

Subsequently, the this compound is activated and coupled to this newly exposed amine. The activation of the carboxylic acid moiety is crucial for efficient peptide bond formation. embrapa.br This is achieved using a variety of coupling reagents, which convert the carboxylic acid into a more reactive species. chempep.com The activated amino acid is then introduced to the resin, allowing the peptide bond to form. The cycle of deprotection and coupling is repeated until the desired peptide sequence is fully assembled.

Table 1: Common Coupling Reagents for Fmoc-SPPS

| Coupling Reagent | Full Name | Activator Type | Notes |

| HCTU | O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt | Widely used due to high efficiency and low racemization. uci.edu |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium Salt | Highly effective, especially for sterically hindered couplings. uci.edu |

| DCC/HOBt | N,N'-Dicyclohexylcarbodiimide / Hydroxybenzotriazole | Carbodiimide | A classic activation method; the addition of HOBt suppresses side reactions and racemization. chempep.com |

The terminal alkyne of this compound is generally stable under standard Fmoc-SPPS conditions. chempep.com However, optimization is key to preventing potential side reactions and ensuring the integrity of this functional group throughout the synthesis. The primary concern is the potential for the alkyne to react with certain reagents or under specific conditions.

Key considerations for preserving the alkyne functionality include:

Choice of Coupling Reagent: While most modern coupling reagents like HCTU and HATU are compatible, it is crucial to avoid conditions that could involve transition metals or strong bases that might interact with the terminal alkyne. uci.edunih.gov

Reaction Time and Temperature: Prolonged coupling times or elevated temperatures should be avoided to minimize the risk of any undesired side reactions. chempep.com

Base Selection: The base used during coupling, typically diisopropylethylamine (DIPEA) or 2,4,6-collidine, should be used judiciously as excessive basicity could potentially affect the alkyne. uci.edu Research on azido (B1232118) amino acids, which also contain a bioorthogonal handle, has shown that prolonged coupling conditions can lead to side reactions, highlighting the importance of carefully controlled conditions for peptides with reactive moieties. nih.gov

Once the peptide synthesis is complete, the peptide must be cleaved from the solid-phase resin, and all side-chain protecting groups must be removed. thermofisher.com This is typically accomplished in a single step using a strong acid "cleavage cocktail." sigmaaldrich.com For peptides containing (R)-2-Aminooct-7-ynoic acid, the choice of cleavage cocktail is critical to ensure the peptide is fully deprotected without damaging the alkyne group or other sensitive residues.

The most common cleavage reagent is trifluoroacetic acid (TFA). thermofisher.com However, TFA alone can lead to the formation of reactive cationic species from the cleaved protecting groups, which can re-attach to or modify sensitive amino acid side chains. thermofisher.comosti.gov To prevent this, "scavengers" are added to the TFA to quench these reactive species. The alkyne group, while relatively stable, benefits from the inclusion of scavengers that protect against acid-mediated side reactions.

Table 2: Representative TFA Cleavage Cocktails

| Reagent Cocktail | Composition | Scavengers | Primary Use |

| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Thioanisole, EDT, Anisole | General purpose, good for peptides containing Arg, Met, or Trp. thermofisher.com |

| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Water, Phenol, Thioanisole, EDT | Strong reducing conditions, suitable for protecting Cys and Met. |

| Dilute TFA | TFA / DCM (e.g., 1-2%) | None | For cleavage from highly acid-sensitive resins (e.g., 2-chlorotrityl) to yield a fully protected peptide fragment. chempep.comsigmaaldrich.com |

Abbreviations: TFA: Trifluoroacetic Acid, EDT: 1,2-Ethanedithiol, DCM: Dichloromethane

After cleavage, the peptide is precipitated from the cleavage mixture, typically by adding cold diethyl ether. thermofisher.com The crude peptide is then isolated by centrifugation and washing. Purification is almost always necessary to obtain a high-purity product. The standard method for this is reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the desired alkyne-containing peptide from deletion sequences, incompletely deprotected species, and other impurities generated during synthesis and cleavage.

Applications of R Fmoc 2 Aminooct 7 Ynoic Acid in Contemporary Academic Research

Bioorthogonal Click Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The terminal alkyne group of (R)-Fmoc-2-Aminooct-7-ynoic acid serves as a versatile handle for such reactions, allowing for the site-specific labeling and modification of peptides and proteins.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, specificity, and biocompatibility under controlled conditions. This reaction forms a stable triazole linkage between an alkyne and an azide (B81097). The incorporation of this compound into a peptide sequence provides a specific location for CuAAC-mediated conjugation to azide-modified molecules, such as fluorescent dyes, imaging agents, or drug payloads. The reaction is known for its favorable kinetics and high yields, even at low reactant concentrations. springernature.commdpi.com

A significant challenge in applying CuAAC in living systems is the potential toxicity of the copper catalyst. To address this, research has focused on developing ligands that stabilize the Cu(I) oxidation state, enhance reaction rates, and minimize cellular toxicity. nih.govnih.gov Ligands such as tris(triazolylmethyl)amine derivatives (e.g., TBTA, BTTES) have been instrumental in creating more biocompatible catalytic systems. nih.gov These ligands protect the copper ion, prevent the formation of reactive oxygen species, and allow for efficient catalysis at low, non-toxic concentrations. nih.govnih.gov The development of immobilized copper catalysts on solid supports is another strategy being explored to facilitate the removal of copper from biological samples after the reaction. digitellinc.com While specific studies detailing the use of this compound in the development of these catalytic systems are not prevalent, the principles established with other terminal alkyne-bearing amino acids are directly applicable. The choice of ligand is critical for optimizing CuAAC reactions involving peptides containing this residue in biological contexts.

Table 1: Comparison of Ligands for Biocompatible CuAAC This table is a representative example based on general findings in the field and not specific to this compound.

| Ligand | Key Features | Application Context |

| TBTA | Enhances reaction rate and yield in aqueous environments. nih.gov | In vitro bioconjugation, surface modification. |

| BTTES | Promotes rapid cycloaddition in living systems with low toxicity. nih.gov | In vivo imaging, labeling of biomolecules in living cells. nih.gov |

| THPTA | Water-soluble ligand that accelerates CuAAC. | Bioconjugation of proteins and nucleic acids. |

The CuAAC reaction is highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer. acs.orgrsc.org This specificity is a major advantage for creating well-defined bioconjugates. The mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide. nih.govacs.org Density functional theory (DFT) studies have elucidated the reaction mechanism, confirming the role of the copper catalyst in controlling the regioselectivity. rsc.orgnih.gov

Kinetic studies have shown that the rate of CuAAC can be influenced by the structure of the alkyne and the azide, as well as the ligand and solvent system. nih.gov While specific kinetic data for this compound are not widely published, studies on similar terminal alkynes, such as propargyl derivatives, indicate that they exhibit excellent reactivity in CuAAC. nih.gov The reaction rates are generally fast, allowing for efficient labeling within minutes to an hour under optimized conditions. nih.gov The presence of certain functional groups adjacent to the alkyne can influence the reaction kinetics. mdpi.com

Copper-Free Click Chemistry (e.g., Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC)

To circumvent the potential toxicity of copper catalysts, copper-free click chemistry methods have been developed. The most prominent of these is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a metal catalyst. While this compound itself possesses a terminal, unstrained alkyne and is therefore not the strained component in SPAAC, peptides containing this residue can be readily conjugated to molecules functionalized with a strained cyclooctyne. The development of new hydrophilic azide-containing amino acids has been shown to enhance the solubility of peptides for SPAAC reactions, a strategy that could be complemented by the incorporation of alkyne-bearing residues. nih.gov

Exploration of Other Bioorthogonal Reaction Manifolds (e.g., Photoinduced Hydrothiolation, Diels-Alder)

The terminal alkyne of this compound is also a substrate for other bioorthogonal reactions beyond cycloadditions.

The photoinduced thiol-yne reaction , a form of hydrothiolation, involves the radical-mediated addition of a thiol to an alkyne. nih.govrsc.orgrsc.org This reaction can be initiated by UV light in the presence of a photoinitiator and is particularly useful for creating stapled peptides. nih.govrsc.org By incorporating this compound and a cysteine residue at appropriate positions within a peptide sequence, intramolecular cyclization can be achieved, leading to a conformationally constrained peptide with potentially enhanced biological activity and stability. nih.govrsc.org This technique offers a way to create vinyl sulfide (B99878) linkages, which have distinct properties compared to all-hydrocarbon staples. nih.gov

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. Alkynes can serve as dienophiles in this reaction, reacting with dienes to form cyclohexadiene rings. acs.orgquimicaorganica.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.com While less common than CuAAC for bioconjugation, the Diels-Alder reaction offers an alternative orthogonal ligation strategy. Peptides containing this compound could potentially be conjugated to diene-modified molecules through this reaction, although specific examples in the literature are scarce.

Peptide and Protein Engineering for Structure-Function Studies

The ability to incorporate this compound into peptides via standard Fmoc-SPPS allows for the precise engineering of peptide and protein structures to probe their function. The alkyne handle serves as a versatile point for modification, enabling a range of studies that would be difficult to achieve with natural amino acids alone.

The introduction of this unnatural amino acid can be used to create stapled peptides , where the alkyne reacts with another functional group within the peptide to form a covalent bridge. nih.govrsc.org This conformational constraint can stabilize secondary structures, such as alpha-helices, which are often important for biological activity but are unstable in short, linear peptides. By stabilizing the bioactive conformation, researchers can enhance the peptide's binding affinity for its target and improve its resistance to proteolytic degradation.

Furthermore, the site-specific labeling of peptides containing this compound with fluorescent probes or other biophysical tags allows for detailed structure-function analysis . For example, attaching a fluorescent reporter can be used to study peptide-protein interactions, cellular uptake, and localization. Such modifications are crucial for understanding the molecular mechanisms of action of peptides and for the development of new peptide-based therapeutics and diagnostics. The structural analysis of peptides derived from specific chemical cleavage or containing unnatural amino acids provides valuable insights into their conformation and interactions. nih.govwwu.edu

Site-Specific Labeling and Molecular Probe Development

The presence of a terminal alkyne group in this compound is central to its utility in developing molecular probes. This alkyne is a key component for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. thermofisher.com This bioorthogonal reaction allows for the precise attachment of reporter molecules, such as fluorophores or affinity tags, to peptides or proteins containing this unnatural amino acid, without interfering with biological systems. thermofisher.com

The ability to visualize biological processes within living cells is crucial for understanding protein function and dynamics. By incorporating this compound into a peptide sequence, researchers can create a specific location for attaching a fluorescent dye.

The process involves two main steps. First, the peptide is synthesized with the alkyne-containing amino acid at a desired position using standard Fmoc-based SPPS. Following synthesis and purification, the peptide is reacted with a fluorescent dye that has been chemically modified to include an azide group (e.g., Cyanine5-azide, FAM-azide, or Alexa Fluor azides). thermofisher.commedchemexpress.com The CuAAC reaction forms a stable triazole linkage, covalently attaching the fluorophore to the peptide. thermofisher.com This methodology enables the creation of highly specific fluorescent probes for various applications, including:

Fluorescence Microscopy: Tracking the localization and trafficking of the labeled peptide within cells.

FRET (Förster Resonance Energy Transfer) Studies: Creating donor-acceptor pairs to study conformational changes or binding events.

Flow Cytometry: Quantifying cells that have been targeted or penetrated by the labeled peptide.

The specificity of the click reaction ensures that the fluorescent label is attached only at the intended alkyne site, providing precise control over the probe's architecture. thermofisher.com

Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a cornerstone of affinity-based purification and detection methods due to the exceptionally strong interaction between biotin and streptavidin. Incorporating this compound into a peptide allows for its selective biotinylation, creating powerful tools for proteomics research.

Similar to fluorescent probe synthesis, the strategy relies on the click reaction between the peptide's terminal alkyne and a biotin molecule functionalized with an azide group (biotin-azide). This approach is a key part of biorthogonal noncanonical amino acid tagging (BONCAT), a strategy used to identify newly synthesized proteins. nih.gov Once the peptide is biotinylated, it can be used for:

Affinity Purification: Immobilized streptavidin can be used to capture the biotinylated peptide and any interacting partners from a complex biological sample.

Western Blotting and ELISA: Streptavidin conjugated to an enzyme (like HRP) allows for the sensitive detection of the biotin-labeled peptide.

Interactome Mapping: Identifying the network of proteins that bind to a specific peptide or a protein into which the peptide has been integrated.

This method provides a robust way to isolate and identify proteins and their binding partners, which is essential for understanding cellular signaling pathways and protein interaction networks. nih.gov

Modulation of Peptide/Protein Conformational Stability and Dynamics

The introduction of unnatural amino acids is a powerful strategy for influencing the three-dimensional structure of peptides. nih.gov The structure of this compound, with its six-carbon chain between the alpha-carbon and the terminal alkyne, can impact peptide folding and stability. The flexible aliphatic portion of the side chain can affect hydrophobic packing within the peptide's core, while the rigid alkyne terminus can influence local geometry.

Furthermore, the alkyne group provides a reactive site for intramolecular cross-linking, a technique known as peptide "stapling." By incorporating two alkyne-containing amino acids, or one alkyne and one azide-containing amino acid, at specific positions (e.g., i and i+4 or i and i+7), a covalent bridge can be formed. This stapling forces the peptide into a specific secondary structure, most commonly an α-helix. nih.gov Stabilizing the helical conformation is critical for many therapeutic peptides that target protein-protein interactions, as it can enhance binding affinity, increase resistance to enzymatic degradation, and improve cell permeability. nih.govarkat-usa.org

Design of Peptide-Based Research Tools and Molecular Scaffolds

The combination of site-specific modification and conformational control makes this compound a valuable component in the design of sophisticated peptide-based tools and scaffolds. nih.gov These tools are engineered to perform specific functions, such as targeting a particular cell type or reporting on a specific enzymatic activity. nih.govnih.gov

Constraining a peptide's conformation is a key principle in modern drug and probe design. nih.gov Linear peptides are often too flexible, leading to a significant entropic penalty upon binding to their target and making them susceptible to proteolysis. By introducing conformational constraints, their biological activity and stability can be dramatically improved. arkat-usa.org

This compound facilitates this through several mechanisms:

Cyclization: The terminal alkyne can be used in click reactions with an azide partner located elsewhere in the peptide to create a cyclic structure.

Stapling: As mentioned, it can be used to form intramolecular bridges to stabilize α-helices, which are crucial recognition motifs in many biological interactions. nih.gov

Steric Influence: The sheer bulk and specific geometry of the side chain can restrict the allowable dihedral angles (phi and psi) of the peptide backbone, favoring certain secondary structures.

Developing a probe that can specifically target a molecule or cell type of interest is a primary goal in diagnostics and molecular imaging. nih.govrsc.org Peptides are excellent targeting moieties due to their high specificity and low immunogenicity. The methodology for creating such probes using this compound involves a multi-step process:

Peptide Design: A peptide sequence known to bind to a specific receptor or protein is chosen as the targeting scaffold. nih.gov

Synthesis: this compound is incorporated into this sequence at a position that will not interfere with its binding activity.

Functionalization: The terminal alkyne of the incorporated amino acid is then used as a universal attachment point. A reporter molecule (e.g., a PET imaging agent like 18F, a fluorescent dye, or a biotin tag) functionalized with an azide is attached via click chemistry. thermofisher.comrsc.org

This modular approach allows for the creation of a wide variety of probes from a single peptide scaffold, simply by "clicking" on different reporter groups. This has streamlined the development of targeted probes for cancer diagnosis, in vivo imaging, and studying disease progression. nih.gov

Applications in Chemical Biology and Biosensing Methodologies

The distinct chemical features of this compound make it a candidate for several advanced applications in chemical biology and the development of novel biosensing methods.

Live-Cell and In Situ Labeling Approaches for Cellular Processes

The terminal alkyne group in this compound is a key feature for its potential use in bioorthogonal chemistry, particularly for labeling molecules within living systems. This functionality allows it to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" methods are highly specific and can proceed in complex biological environments without interfering with native cellular processes. nih.govnih.gov

Theoretically, this compound could be incorporated into peptides or proteins. After deprotection of the Fmoc group, the free amine could be integrated into a peptide sequence using standard solid-phase peptide synthesis (SPPS). nih.govrsc.org If such a modified peptide or protein is introduced into a cell, the alkyne group serves as a handle for attaching a reporter molecule, such as a fluorophore or a biotin tag, that has been functionalized with an azide group. This would enable researchers to visualize the localization, trafficking, and interactions of the labeled molecule in real-time within a living cell. While the general methodology of using alkyne-containing amino acids for metabolic labeling is established researchgate.netjenabioscience.com, specific studies detailing the use of this compound for this purpose are not readily found in current literature.

Table 1: Potential Components for Live-Cell Labeling using this compound

| Component | Function | Relevant Chemistry |

| This compound | Provides the alkyne handle for bioorthogonal reaction. | Fmoc-SPPS for incorporation, Click Chemistry |

| Azide-functionalized fluorophore | Reporter molecule for visualization. | Copper(I)-catalyzed or Strain-promoted Azide-Alkyne Cycloaddition |

| Peptide or Protein of Interest | The biological target to be labeled and studied. | Cellular uptake and localization |

| Live Cells | The environment for in situ analysis. | Microscopy and imaging techniques |

Fabrication of Bio-Inspired Functional Materials through Self-Assembly

The Fmoc group is well-known for its ability to drive the self-assembly of amino acids and short peptides into ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. researchgate.net This self-assembly is primarily driven by π-π stacking interactions between the aromatic fluorenyl groups. These resulting materials have potential applications in tissue engineering, drug delivery, and as scaffolds for cell culture.

Given its structure, this compound could theoretically be used as a building block for such bio-inspired functional materials. The self-assembly process would be initiated by the Fmoc group, while the amino acid backbone and the alkyne-containing side chain would confer specific properties to the resulting material. The terminal alkyne could be particularly useful for post-assembly functionalization. For instance, after the formation of a hydrogel, the alkyne groups presented on the surface of the nanofibers could be used to covalently attach bioactive molecules, such as growth factors or cell-adhesion peptides, via click chemistry. This would allow for the creation of "smart" biomaterials with tailored biological activities. However, specific research demonstrating the self-assembly and material fabrication using this compound has not been identified in the surveyed literature.

Methodological Studies for Probing Protein-Ligand Interactions and Signaling Pathways

Unnatural amino acids are crucial tools for elucidating protein-ligand interactions and dissecting signaling pathways. sigmaaldrich.comnih.gov The incorporation of an amino acid with a bioorthogonal handle, like the alkyne in this compound, into a protein of interest can enable various investigative strategies.

One such strategy is photo-affinity labeling. The alkyne group could be used to attach a photoreactive cross-linking group. Upon exposure to UV light, this group would form a covalent bond with interacting partners, allowing for their identification and characterization. Another approach involves using the alkyne as an attachment point for affinity probes to capture and isolate binding partners from cell lysates.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Methods for Structural Elucidation of Research Constructs

Spectroscopy is a cornerstone for the structural analysis of complex biomolecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information regarding the atomic-level structure and composition of peptides modified with (R)-Fmoc-2-Aminooct-7-ynoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structures of modified peptides and proteins in solution, under near-physiological conditions. uzh.chunr.edu.ar For macromolecules containing this compound, NMR is invaluable for confirming the successful incorporation and integrity of the amino acid and its unique alkyne functionality.

Multidimensional NMR experiments, such as [¹H,¹H]-COSY (Correlated Spectroscopy) and [¹H,¹H]-NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish the structure. uzh.ch

COSY spectra reveal through-bond scalar couplings between protons, helping to identify the spin systems of individual amino acid residues, including the distinct aliphatic chain protons of the octynoic acid side chain. uzh.ch

NOESY spectra identify through-space dipolar couplings between protons that are close to each other (typically <5 Å), providing crucial distance restraints for calculating the three-dimensional structure. This can confirm the conformation of the amino acid side chain relative to the peptide backbone. uzh.ch

The terminal alkyne proton (H-C≡) of the octynoic acid side chain has a characteristic chemical shift in the ¹H NMR spectrum, which, while variable, provides a distinct signal for confirming the presence of the alkyne group. The protons on the carbon adjacent to the alkyne (the propargylic protons) also exhibit a characteristic chemical shift. The analysis of these signals confirms that the alkyne group has remained intact through synthesis and purification. Furthermore, NMR can be used to study the interactions between the modified peptide and other molecules, providing insight into its biological function. unr.edu.ar

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the presence of specific functional groups within a molecule. In the context of macromolecules modified with this compound, IR spectroscopy serves as a valuable tool for confirming the successful incorporation of the alkyne moiety.

The utility of IR spectroscopy lies in its ability to detect the characteristic vibrational frequencies of chemical bonds. The terminal alkyne group of this compound gives rise to two distinctive absorption bands:

C≡C Stretch: A weak but sharp absorption band typically appears in the region of 2100-2140 cm⁻¹. This band is characteristic of a terminal alkyne triple bond.

≡C-H Stretch: A strong, sharp absorption band is observed at approximately 3300 cm⁻¹. This signal is due to the stretching vibration of the bond between the sp-hybridized carbon and the terminal hydrogen atom.

The presence of these two specific bands in the IR spectrum of a purified peptide provides direct evidence for the successful incorporation of the alkyne-containing amino acid. This technique is complementary to NMR and MS and is often used as a quick qualitative check during the synthesis and modification process.

Mass spectrometry (MS) is an essential tool for the characterization of synthetic peptides, providing highly accurate mass measurements that confirm their identity and purity. nih.gov When a peptide is modified with this compound, MS is used to verify the successful incorporation of the unnatural amino acid. nih.gov

The initial analysis is typically performed using a high-resolution mass spectrometer, which measures the mass-to-charge ratio (m/z) of the intact peptide (MS1 spectrum). nih.gov The observed molecular weight is compared to the theoretical molecular weight calculated for the peptide sequence containing the modification. A match between the observed and theoretical mass confirms that the amino acid has been successfully added to the peptide chain.

Tandem mass spectrometry (MS/MS) provides further structural confirmation. nih.gov In an MS/MS experiment, the modified peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides sequence information, allowing researchers to pinpoint the exact location of the this compound residue within the peptide sequence. This level of detail is crucial for confirming the outcome of the synthesis and any subsequent bioorthogonal reactions involving the alkyne group. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography encompasses a range of powerful separation techniques that are indispensable for both the analysis and purification of modified peptides. These methods are critical for ensuring the homogeneity of research materials and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both the analysis of purity and the preparative purification of synthetic peptides. nih.govnih.gov For peptides incorporating this compound, reversed-phase HPLC (RP-HPLC) is particularly powerful. scispace.com

In RP-HPLC, peptides are separated based on their hydrophobicity. scispace.comharvardapparatus.com The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile, with an acid modifier like formic acid. Peptides are eluted by a gradient of increasing organic solvent concentration. nih.gov

The incorporation of this compound, especially with the bulky, hydrophobic Fmoc protecting group still attached, significantly increases a peptide's retention time on an RP-HPLC column compared to its unmodified counterpart. perlan.com.pl This property is exploited in "Fmoc-on" purification strategies, where the desired full-length peptide retains the N-terminal Fmoc group during initial purification, allowing for easy separation from truncated, non-Fmoc-containing failure sequences. perlan.com.pl

Analytical RP-HPLC is used to assess the purity of the crude synthetic peptide and to monitor the progress of subsequent reactions, such as the removal of the Fmoc group or click chemistry reactions involving the alkyne. Preparative RP-HPLC uses the same principles but with larger columns and higher flow rates to isolate gram quantities of the purified, modified peptide for further research. nih.gov

The biological activity of chiral molecules like amino acids is often highly dependent on their stereochemistry. Since this compound is a single enantiomer, it is crucial to ensure its enantiomeric purity, as the presence of the (S)-enantiomer could lead to confounding experimental results.

Chiral chromatography is a specialized form of HPLC used to separate enantiomers. This technique utilizes a chiral stationary phase (CSP) that can interact differently with the R and S enantiomers of a compound. libretexts.org This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification.

To determine the enantiomeric excess (ee) of a sample of this compound, the compound is analyzed on a suitable chiral HPLC column. The relative areas of the two peaks corresponding to the R and S enantiomers are integrated. The enantiomeric excess is then calculated from these areas, confirming the stereochemical integrity of the synthesized amino acid before its incorporation into a peptide. libretexts.org This quality control step is essential for the synthesis of stereochemically defined and biologically active peptides.

Advanced Biophysical Techniques for Investigating Modified Biomolecules

The unique chemical structure of this compound, particularly its terminal alkyne, makes it an ideal candidate for incorporation into biomolecules to probe their structure, function, and dynamics using sophisticated biophysical techniques. The alkyne group serves as a bioorthogonal handle, allowing for highly specific chemical modifications, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." These reactions enable the attachment of various reporter molecules, including spin labels and fluorophores, without perturbing the native biological system.

Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin-Labeled Constructs

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules. It detects unpaired electrons, making it necessary to introduce a stable radical, or spin label, into the molecule of interest. The terminal alkyne of this compound provides a perfect attachment point for azide-functionalized spin labels.

Once incorporated into a peptide or protein, an azide-containing spin label can be covalently attached to the alkyne side chain of the amino acid. The resulting spin-labeled biomolecule can then be analyzed by EPR. The EPR spectrum is sensitive to the local environment of the spin label, providing information on:

Conformational changes: Changes in the protein's structure upon ligand binding or interaction with other molecules will alter the motion of the spin label, which is reflected in the EPR lineshape.

Solvent accessibility: The accessibility of the spin label to the surrounding solvent can be determined, offering insights into which regions of the protein are exposed or buried.

Distances between labeled sites: By introducing two spin labels at different sites, the distance between them can be measured using techniques like Double Electron-Electron Resonance (DEER), providing crucial structural constraints.

While specific studies detailing the use of this compound for EPR are not prominent, the methodology is well-established for other unnatural amino acids with bioorthogonal handles.

Table 1: Potential Azide-Functionalized Spin Labels for EPR Spectroscopy

| Spin Label Name | Chemical Structure | Reactivity with Alkyne |

| 3-Azido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy | N₃-(CH₂)₂-PROXYL | Click Chemistry |

| 4-Azidomethyl-2,2,6,6-tetramethylpiperidine-1-oxyl (Azido-TEMPO) | N₃CH₂-TEMPO | Click Chemistry |

| 1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate Spin Label (MTSL) (azide-modified) | Azide-modified MTSL | Click Chemistry |

Fluorescence Spectroscopy for Studies of Labeled Peptides and Proteins

Fluorescence spectroscopy is a highly sensitive technique used to study the structure, dynamics, and interactions of biomolecules. Similar to EPR, it requires the introduction of a fluorescent probe, or fluorophore. The alkyne group of this compound is an excellent site for the attachment of azide-containing fluorophores via click chemistry. bachem.comstratech.co.uk

By incorporating this amino acid into a specific site in a peptide or protein, researchers can attach a fluorophore to monitor:

Protein folding and unfolding: The fluorescence properties of many dyes are sensitive to their local environment. A change from a hydrophobic (folded) to a hydrophilic (unfolded) environment can lead to a detectable change in fluorescence intensity or wavelength. bachem.com

Binding interactions: If the labeled site is involved in a binding event, the fluorescence signal may be altered, allowing for the determination of binding affinities and kinetics. bachem.com

Förster Resonance Energy Transfer (FRET): By labeling two different sites with a FRET donor and acceptor pair, the distance between these sites can be measured. This provides a molecular ruler to study conformational changes and intermolecular interactions.

The use of fluorescently labeled peptides is a growing field, with applications in diagnostics and image-guided surgery. bachem.com The ability to precisely place a fluorescent label using an amino acid like this compound is a key enabling technology.

Table 2: Potential Azide-Functionalized Fluorophores for Fluorescence Spectroscopy

| Fluorophore Name | Excitation (nm) | Emission (nm) | Reactivity with Alkyne |

| Azido-Coumarin | ~350 | ~450 | Click Chemistry |

| Azido-Fluorescein | ~490 | ~520 | Click Chemistry |

| Azido-Rhodamine | ~550 | ~570 | Click Chemistry |

| Cyanine Dyes (e.g., Cy5-azide) | ~650 | ~670 | Click Chemistry |

X-ray Crystallography and Cryo-Electron Microscopy for Structural Biology Probing

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the high-resolution three-dimensional structures of biomolecules. The incorporation of unnatural amino acids can aid these methods in several ways. While there are no specific published structures featuring this compound, its properties present several potential advantages.

The alkyne group can be used to attach heavy atoms, which can be invaluable for solving the phase problem in X-ray crystallography through methods like single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD). For example, a triazole-linked gold or mercury complex could be attached to the alkyne.

In both X-ray crystallography and cryo-EM, the ability to attach a bulky or electron-dense label to a specific site can serve as a fiducial marker, aiding in the alignment of images or the identification of specific domains within a larger complex.

Furthermore, the incorporation of this compound can be used to trap and study reaction intermediates or specific conformational states of a protein that might be difficult to capture otherwise. By modifying the side chain, for instance, by attaching a substrate analog, one could potentially stabilize a particular state for structural analysis.

The versatility of this compound as a platform for chemical modification makes it a highly promising tool for advanced structural biology studies, even though its full potential in this area is yet to be fully realized in published research.

Challenges and Future Research Directions Utilizing R Fmoc 2 Aminooct 7 Ynoic Acid

Continuous Optimization of Synthetic and Incorporation Yields for Complex Systems

The chemical synthesis of peptides, particularly long or complex sequences, remains a significant challenge. nih.gov The introduction of unnatural amino acids like (R)-Fmoc-2-Aminooct-7-ynoic acid can introduce further complications. A primary obstacle in Fmoc solid-phase peptide synthesis (SPPS) is the poor solubility of the growing peptide chain, which can lead to aggregation and incomplete reactions, ultimately lowering the final yield. nih.govnih.gov Sequences containing a high number of hydrophobic amino acids are particularly prone to these issues and are often termed "difficult sequences". nih.gov

Future research must focus on overcoming these synthetic hurdles. Key areas of investigation include:

Solvent Systems and Reagents: The polarity of the solvent can influence side reactions like racemization. nih.gov Exploring novel, eco-friendly binary solvent systems could enhance the solubility of both the protected amino acids and the peptide chain, improving reaction efficiency. unifi.it Similarly, the development and application of advanced coupling reagents can help minimize side reactions such as aspartimide formation. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate amide bond formation has shown promise, especially for challenging couplings. nih.govnih.gov Further optimization of microwave protocols for peptides containing this compound could significantly reduce synthesis time and improve yields.

Backbone Protection: For exceptionally difficult sequences, temporary backbone protection strategies can disrupt inter- or intramolecular aggregation, facilitating successful synthesis. nih.gov Developing reversible backbone protection compatible with the chemistry of this compound is a promising direction.

Development of Novel Bioorthogonal Reactions with Enhanced Biocompatibility and Reaction Kinetics

The utility of this compound is fundamentally linked to the subsequent bioorthogonal reactions targeting its terminal alkyne group. The most prevalent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." bachem.comcambridge.org

Despite its efficiency, the CuAAC reaction faces challenges, primarily related to the cytotoxicity of the copper catalyst, which can limit its application in living systems. nih.govresearchgate.net While various stabilizing ligands have been developed to mitigate this toxicity, a trade-off often exists between biocompatibility and reaction speed. nih.govresearchgate.net

Future research in this area is proceeding along several fronts:

Improving CuAAC: A significant effort is focused on designing new ligands that can effectively sequester copper ions, preventing cellular damage without compromising the catalytic activity and reaction kinetics. nih.govresearchgate.net The development of highly efficient and biocompatible catalysts for intracellular protein modification remains a key objective. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): An alternative strategy is to eliminate the need for the copper catalyst altogether by using strained cyclooctynes. cambridge.orgnih.gov While SPAAC exhibits excellent biocompatibility, its reaction kinetics are generally slower than CuAAC. nih.gov Research is aimed at designing novel strained alkynes with accelerated reaction rates to make them more suitable for dynamic biological processes.

Alternative Alkyne Chemistry: Exploring other alkyne-based bioconjugation reactions, such as the Glaser-Hay coupling, could provide alternative methods for protein modification. nih.govnih.gov Diversifying the repertoire of bioorthogonal reactions available for the alkyne handle will expand its functional utility.

The ideal bioorthogonal reaction would be fast, highly selective, and completely inert to biological processes, allowing for the precise chemical modification of alkyne-tagged proteins in any environment, including within living organisms. nih.gov

Integration with Advanced High-Throughput Screening and Quantitative Proteomics Methodologies

The alkyne handle provided by this compound is an ideal tag for proteomics and high-throughput screening (HTS) applications. rsc.org After incorporation into a protein, the alkyne can be "clicked" to a reporter molecule, such as biotin (B1667282) for affinity purification or a fluorophore for imaging. bachem.comrsc.org

Future directions focus on seamlessly integrating this tagging strategy with state-of-the-art analytical techniques:

Quantitative Proteomics: In methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), the alkyne tag can be used to enrich and identify specific proteins, allowing for a comprehensive analysis of the proteome's response to various stimuli, such as heat shock. nih.gov Further development of targeted proteomic methods, like parallel-reaction monitoring (PRM), in conjunction with alkyne tagging, will offer superior sensitivity and throughput for quantifying changes in specific proteins, such as kinases. nih.gov

High-Throughput Screening (HTS): The ability to selectively label or capture proteins using the alkyne handle is valuable for HTS campaigns designed to identify new drugs or probe protein interactions. chemimpex.comnih.gov Orthogonal assays based on this specific tagging can be used to confirm hits from large-scale screens and provide novel mechanistic insights. nih.gov

Advanced Imaging Techniques: A particularly exciting frontier is the use of Alkyne-Tag Raman Imaging (ATRI). nih.gov The alkyne bond has a unique vibrational frequency in a region of the Raman spectrum that is silent for endogenous biological molecules. nih.govresearchgate.net This allows for the direct, non-destructive visualization of alkyne-tagged molecules in living cells without the need for bulky fluorophores, enabling the tracking of small molecules and newly synthesized proteins with high spatial resolution. nih.govnih.govacs.org

The integration of alkyne tagging with these powerful analytical platforms will provide deeper insights into complex biological systems.

Computational Design and Predictive Modeling for Directed Peptide/Protein Modification and Bioconjugation Strategies

As the ability to synthesize and incorporate this compound becomes more robust, the next frontier lies in the rational design of modified peptides and proteins. Computational modeling and predictive algorithms will be indispensable tools in this endeavor.

While currently a nascent field for this specific compound, future research will likely focus on:

Predicting Structural and Functional Perturbations: Developing computational models that can accurately predict how the introduction of an alkyne-containing amino acid at a specific site will affect a protein's folding, stability, and function. This would allow researchers to perform in silico screening of potential modification sites to achieve desired outcomes, such as altering an enzyme's activity or a receptor's binding affinity.

Designing Novel Bioconjugates: Computational approaches can be used to design and model the properties of novel bioconjugates. For example, models could predict the optimal linker length and chemical properties for attaching a drug molecule to an alkyne-tagged antibody to create an antibody-drug conjugate with enhanced efficacy.

Guiding Functional Modification: By exploiting the chemical functionality of the alkyne handle, it's possible to create new protein functions. nih.gov For instance, as demonstrated with Green Fluorescent Protein (GFP), incorporating an alkyne-containing UAA into the chromophore can alter its spectral properties. nih.govnih.gov Predictive modeling could guide the design of such modifications to create novel biosensors or proteins with tailored catalytic activities.

The synergy between computational design and experimental validation will accelerate the development of sophisticated, functionally enhanced peptides and proteins for a wide range of therapeutic and biotechnological applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (R)-Fmoc-2-Aminooct-7-ynoic acid with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. Key steps include:

- Chiral Auxiliary Use : Employ chiral auxiliaries or enantioselective catalysts to ensure (R)-configuration retention during backbone assembly .

- Fmoc Deprotection : Use 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group while preserving the alkyne moiety .

- Purity Monitoring : Validate enantiomeric purity via chiral HPLC (e.g., Chiralpak® IA column with hexane/isopropanol gradients) and compare retention times against known standards .

Q. How does the oct-7-ynoic acid backbone influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer : The alkyne group introduces steric hindrance and electronic effects:

- Steric Considerations : Use coupling agents like HATU or DIC/Oxyma to improve reaction efficiency under low-temperature conditions (0–4°C) to minimize side reactions .

- Alkyne Stability : Monitor alkyne integrity via FT-IR (C≡C stretch at ~2100 cm⁻¹) and ¹H NMR (terminal proton at δ 1.9–2.1 ppm) after each coupling step .

Q. What analytical techniques are essential for characterizing this compound in complex mixtures?

- Methodological Answer : Prioritize orthogonal methods:

- HPLC-MS : Use reverse-phase C18 columns (e.g., 0.1% TFA in water/acetonitrile) coupled with ESI-MS to confirm molecular weight (MW = 413.5 g/mol) .

- Chiral Analysis : Compare circular dichroism (CD) spectra or polarimetry data with enantiomerically pure references .

Advanced Research Questions

Q. How can researchers optimize the incorporation of this compound into α-helical peptides without disrupting secondary structure?

- Methodological Answer :

- Positional Scanning : Insert the residue at varying positions (N-terminal, middle, C-terminal) and analyze helicity via CD spectroscopy (222 nm signal).

- Molecular Dynamics (MD) : Simulate peptide folding using software like GROMACS to predict steric clashes or hydrogen-bonding disruptions caused by the alkyne group .

- Thermal Denaturation : Assess stability by monitoring Tm shifts via differential scanning calorimetry (DSC) .

Q. How can contradictions in enantiomeric excess (ee) measurements be resolved when using different analytical methods?

- Methodological Answer :

- Cross-Validation : Compare ee values from chiral HPLC, NMR (using chiral shift reagents), and polarimetry. Discrepancies may arise from solvent polarity effects or impurities .

- Internal Standards : Spike samples with a known enantiomer (e.g., (S)-isomer) to calibrate retention times or optical rotations .

Q. What methodological considerations are critical when studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 3–10) and analyze degradation products via LC-MS.

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life and identify degradation pathways (e.g., Fmoc cleavage or alkyne oxidation) .

Data Presentation and Reproducibility Guidelines

| Parameter | Recommended Method | Validation Criteria |

|---|---|---|

| Enantiomeric Purity | Chiral HPLC (≥98% ee) | Retention time ±0.2 min of standard |

| Alkyne Integrity | ¹H NMR (δ 1.9–2.1 ppm, integration) | Signal area matching theoretical value |

| Peptide Incorporation | MALDI-TOF MS (MW ±1 Da) | Match predicted mass with ≤0.01% error |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.